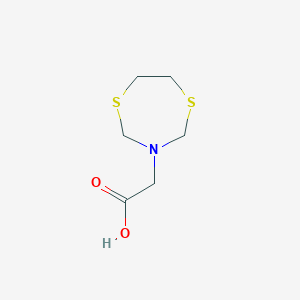

2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The reactivity of thiophene derivatives, including those similar to 2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid, has been a subject of extensive study. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, reactions involving acylaminomethylation of 2-acylthiophenes and thiophene carboxylic acid derivatives have been explored to yield mixtures of derivatives, highlighting the versatility of thiophene compounds in organic synthesis (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, synthesis routes have been developed to generate thiazolidine and thiazolidinone derivatives starting from cyano-acetylamino thiophene derivatives, which exhibit promising antioxidant and antitumor activities (Gouda & Abu‐Hashem, 2011).

Biological Activities

Thiophene derivatives have been the focus of studies aimed at evaluating their biological activities. New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for their anticancer activity, showing that certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021). Additionally, the anti-inflammatory potential of benzo[b]thiophene derivatives has been demonstrated, further expanding the therapeutic prospects of thiophene-based compounds (Radwan, Shehab, & El-Shenawy, 2009).

Sensing and Material Science Applications

In the realm of materials science, thiophene derivatives have been utilized in the development of sensing devices and materials with novel properties. For example, an iminodiacetatic acid (IDA) modified conducting copolymer electrode, incorporating thiophene units, has been studied for the electrochemical detection of copper ions, showcasing the applicability of thiophene derivatives in environmental monitoring and analytical chemistry (Lin et al., 2009).

Propiedades

IUPAC Name |

2-acetamido-5-chlorothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c1-3(10)9-6-4(7(11)12)2-5(8)13-6/h2H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCUJOWTGMNALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-5-chloro-3-thiophenecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)

![(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2696473.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696474.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2696480.png)